3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of the 4-fluorobenzyl group in this compound adds unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and pteridine-2,4-dione.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the pteridine ring.
Reduction: Reduced forms of the pteridine ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pteridine-2,4-dione: The parent compound without the fluorobenzyl group.
3-(4-chlorobenzyl)pteridine-2,4(1H,3H)-dione: A similar compound with a chlorobenzyl group instead of a fluorobenzyl group.
3-(4-methylbenzyl)pteridine-2,4(1H,3H)-dione: A similar compound with a methylbenzyl group.
Uniqueness
3-(4-fluorobenzyl)pteridine-2,4(1H,3H)-dione is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9FN4O2 |
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Molecular Weight |
272.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H9FN4O2/c14-9-3-1-8(2-4-9)7-18-12(19)10-11(17-13(18)20)16-6-5-15-10/h1-6H,7H2,(H,16,17,20) |
InChI Key |
BTMVPQJRRUFPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3NC2=O)F |
Origin of Product |
United States |
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